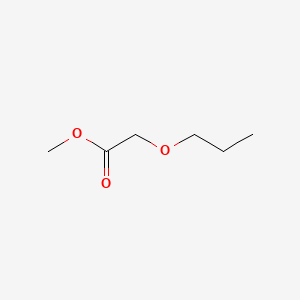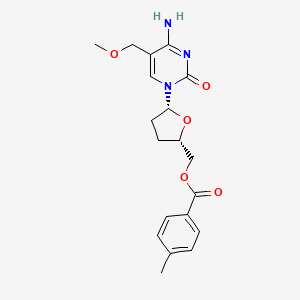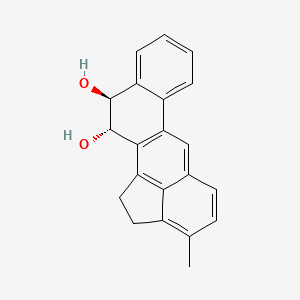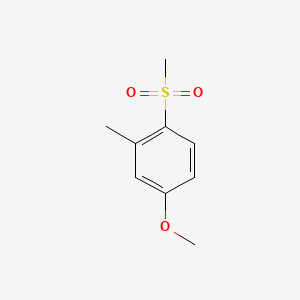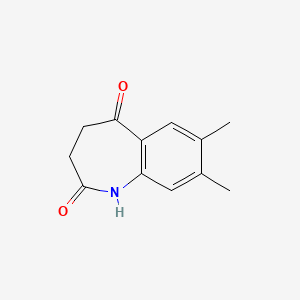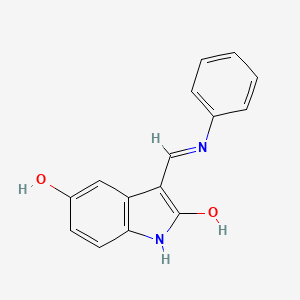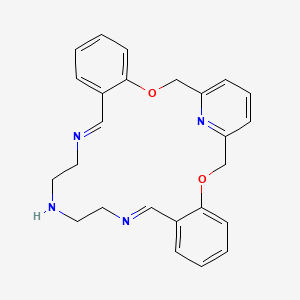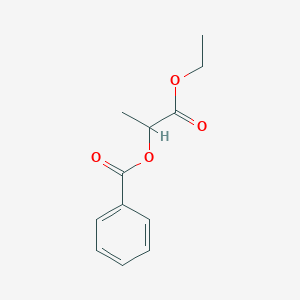
1-Ethoxy-1-oxopropan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 167527 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is often studied for its interactions and effects in different chemical reactions and biological systems.
Análisis De Reacciones Químicas
NSC 167527 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction type involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 167527 has a wide range of applications in scientific research, including:
Chemistry: It is used to study reaction mechanisms and the effects of different reaction conditions.
Biology: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: NSC 167527 is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which NSC 167527 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
NSC 167527 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some structural similarities with NSC 167527 but differ in their specific chemical properties and biological activities. The unique aspects of NSC 167527 make it a valuable compound for various research applications.
Propiedades
Número CAS |
52298-33-6 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxopropan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clave InChI |
LPPNDZSYOHMWQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






